

Toxicological studies and safety data for Pigment Red 31

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Compound of Interest

Compound Name: *Pigment Red 31*

Cat. No.: *B1584407*

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In-Depth Toxicological Profile of Pigment Red 31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and safety information for **Pigment Red 31** (C.I. 12360). Due to the limited publicly available quantitative toxicological data for **Pigment Red 31**, this guide also includes data on structurally analogous Naphthol AS azo pigments to provide a comparative toxicological context. This information is intended to support researchers, scientists, and professionals in drug development in their evaluation of this pigment.

Chemical and Physical Properties

Pigment Red 31 is a monoazo pigment belonging to the Naphthol AS pigment class. It is characterized by its bluish-red hue and is valued for its good lightfastness and resistance properties.

Property	Value
CI Name	Pigment Red 31
CI Number	12360
CAS Number	6448-96-0
Molecular Formula	C ₃₁ H ₂₃ N ₅ O ₆
Molecular Weight	561.55 g/mol
Physical State	Solid, powder

Toxicological Data Summary

The available toxicological data for **Pigment Red 31** and its analogues are summarized below. A significant portion of the data for **Pigment Red 31** is qualitative, often stating "no data available" in safety data sheets.

Acute Toxicity

The acute toxicity of **Pigment Red 31** appears to be low based on oral administration studies in rats. Data for other routes of exposure are largely unavailable.

Endpoint	Pigment Red 31	Analogous Naphthol AS Pigments
Acute Oral Toxicity (LD50)	> 2000 mg/kg bw (Rat)	Pigment Red 7: > 5000 mg/kg bw/day (Rat)[1] Pigment Red 11: > 5000 mg/kg bw (Rat, single oral gavage)[1]
Acute Dermal Toxicity (LD50)	No data available	Pigment Red 112: > 5000 mg/kg bw (Rat, single 24-hour occluded dose)[1]
Acute Inhalation Toxicity	No data available	No data available

Irritation and Sensitization

Data on the irritation and sensitization potential of **Pigment Red 31** is limited and mostly qualitative. Some sources suggest a potential for mild skin and eye irritation, as well as skin sensitization, though quantitative data from standardized tests are not readily available.

Endpoint	Pigment Red 31	Analogous Naphthol AS Pigments
Skin Irritation	No quantitative data available. Generally considered at most slightly irritating.	Pigment Red 7 and other Naphthol AS pigments: Expected to be at most slightly irritating to the skin[1].
Eye Irritation	No quantitative data available.	No quantitative data available.
Skin Sensitization	No quantitative data available.	No data available.

Repeated Dose Toxicity

No specific repeated-dose toxicity studies were identified for **Pigment Red 31**. However, studies on analogous pigments suggest a low potential for systemic toxicity upon repeated exposure.

Endpoint	Pigment Red 31	Analogous Naphthol AS Pigments
Sub-acute/Sub-chronic Oral Toxicity	No data available	Pigment Red 22: No signs of toxicity observed in a 37-day (males) and ~40-day (females) gavage study in rats at doses up to 1000 mg/kg bw/day[1].

Genotoxicity and Carcinogenicity

The genotoxicity and carcinogenicity potential of azo pigments is a key area of toxicological interest due to the potential for metabolic cleavage into potentially harmful aromatic amines. The available data for **Pigment Red 31** and its analogues are largely negative in this regard.

Endpoint	Pigment Red 31	Analogous Naphthol AS Pigments
Genotoxicity (Ames Test)	No data available	Pigment Red 22 & 23: Positive results, potentially due to the release of aromatic amines[1]. Pigment Red 112, 170 & 268: Negative results in several in vitro genotoxicity studies[1].
Carcinogenicity	Not classified as a carcinogen by IARC, OSHA, or NTP.	Pigment Red 23: Equivocal evidence for renal tumors in rats at high doses (2500 mg/kg bw/day) in a two-year feeding study[1].

Experimental Protocols

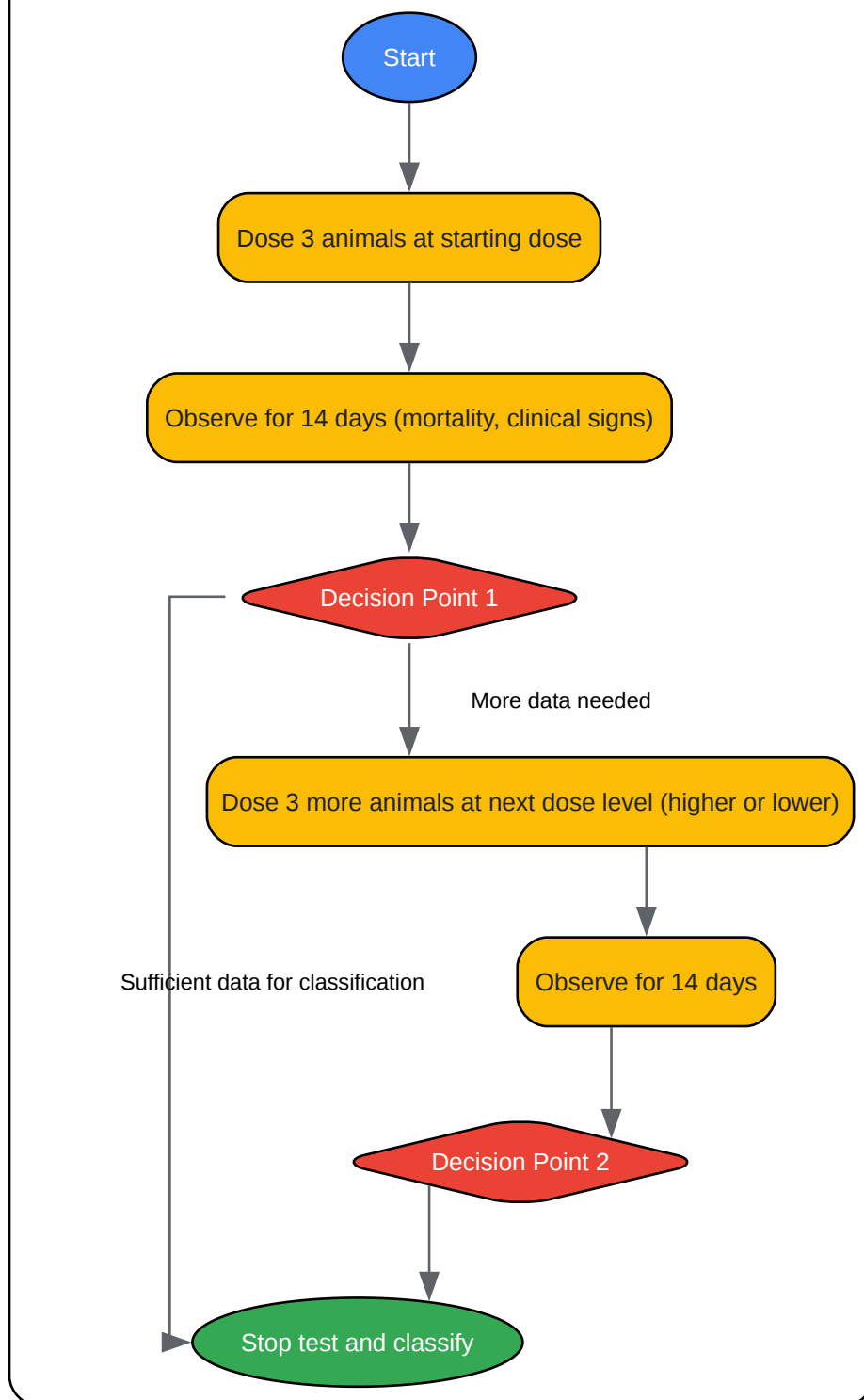
The following sections detail the standard methodologies for key toxicological experiments relevant to the assessment of pigments like **Pigment Red 31**.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

- **Test System:** Typically, young adult female rats are used.
- **Procedure:** A single dose of the test substance is administered by gavage. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next step.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- **Endpoint:** The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality.

OECD 423: Acute Oral Toxicity (Acute Toxic Class Method)

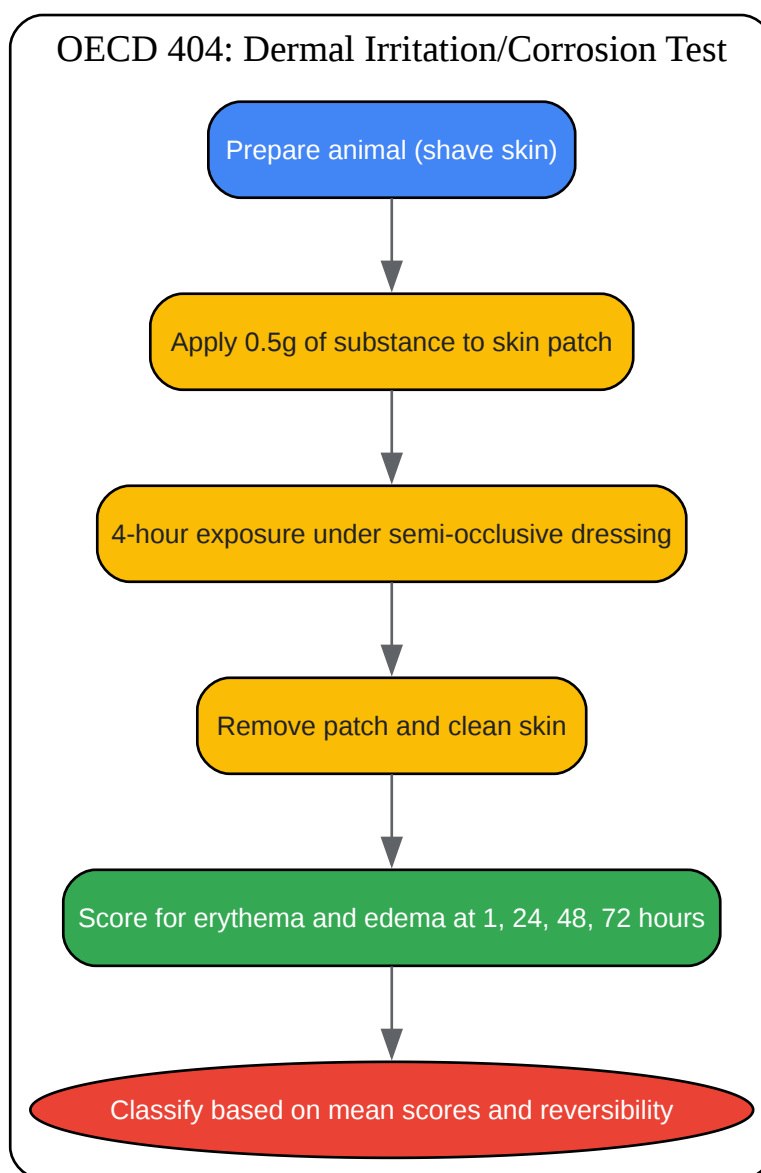
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Caption: Experimental Workflow for OECD 423 Acute Oral Toxicity Test.

Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause skin irritation or corrosion.

- **Test System:** Albino rabbits are the preferred species.
- **Procedure:** A single dose of the test substance is applied to a small area of shaved skin under a semi-occlusive patch for a defined period (typically 4 hours).
- **Observations:** The skin is examined for erythema (redness) and edema (swelling) at specific intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
- **Endpoint:** The severity of the skin reactions is scored, and the substance is classified based on the mean scores and the reversibility of the effects.



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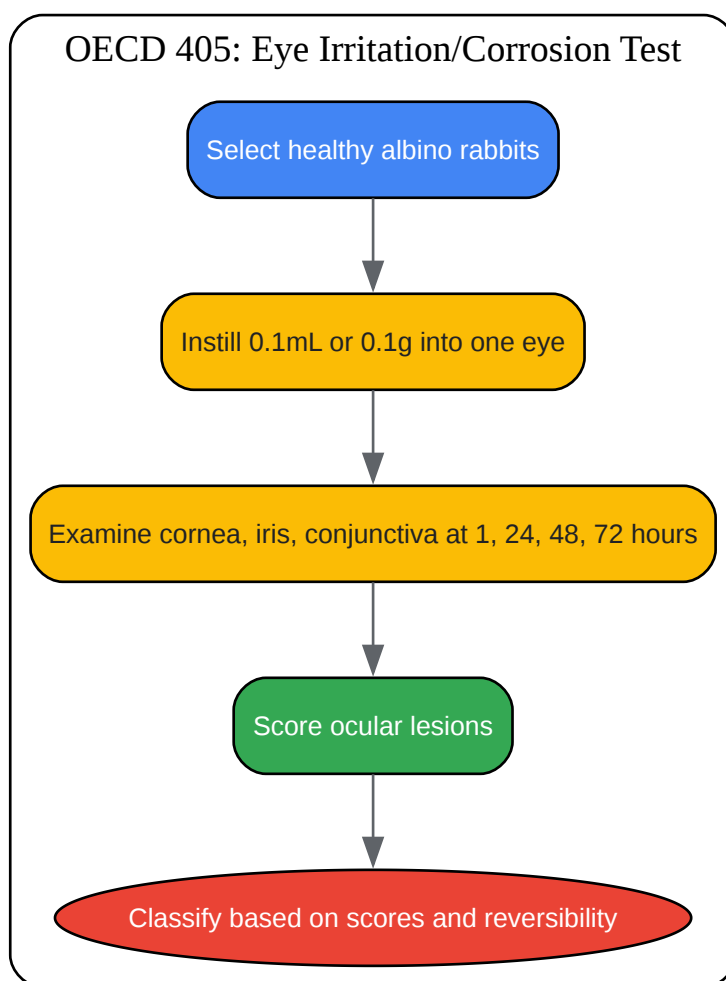
Caption: Experimental Workflow for OECD 404 Dermal Irritation Test.

Eye Irritation/Corrosion - OECD 405

This test assesses the potential of a substance to cause eye irritation or corrosion.

- Test System: Albino rabbits are typically used.
- Procedure: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points (e.g., 1, 24, 48, and 72 hours).
- Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the scores and the reversibility of the effects.



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Caption: Experimental Workflow for OECD 405 Eye Irritation Test.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to detect gene mutations induced by a chemical.

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine).

- Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
- Observations: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted.
- Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

Prepare bacterial strains and test substance dilutions

Expose bacteria to substance with and without S9 mix

Plate on minimal agar medium

Incubate for 48-72 hours

Count revertant colonies

Analyze for dose-response relationship

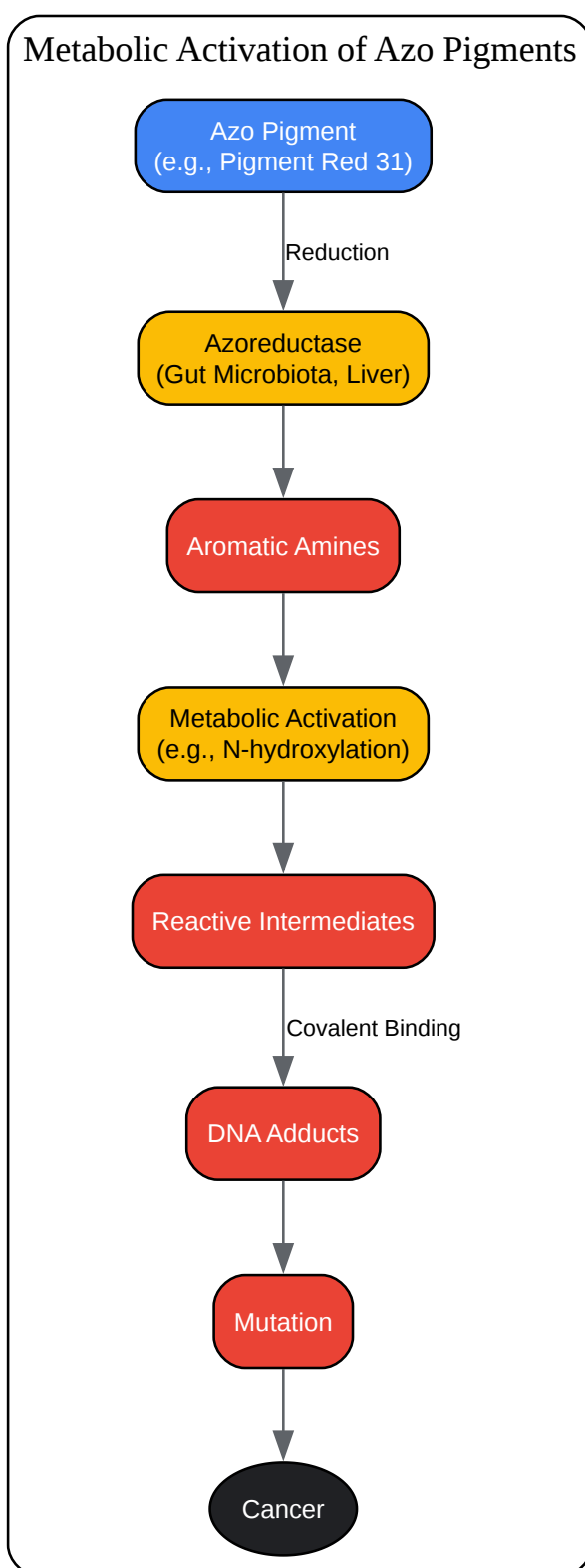
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Caption: Experimental Workflow for OECD 471 Ames Test.

Potential Toxicological Pathways

A primary toxicological concern for azo pigments is their potential metabolic reduction to aromatic amines, some of which are known or suspected carcinogens. This process is primarily mediated by azoreductases present in the gut microbiota and the liver.

Metabolic Activation of Azo Pigments

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Caption: Generalized Signaling Pathway for Azo Pigment Metabolism.

Conclusion

Based on the available data, **Pigment Red 31** exhibits low acute oral toxicity. Information on other toxicological endpoints is limited, but data from analogous Naphthol AS pigments suggest a low potential for dermal toxicity, skin and eye irritation, and systemic toxicity following repeated exposure. The genotoxic and carcinogenic potential of azo pigments is a recognized concern, primarily related to the metabolic release of aromatic amines. While some related pigments have shown positive results in genotoxicity assays, others have tested negative.

Pigment Red 31 itself is not classified as a carcinogen.

For a comprehensive risk assessment, further studies on **Pigment Red 31**, particularly for endpoints such as skin sensitization, genotoxicity, and chronic toxicity, would be beneficial. In the absence of such data, a cautious approach and reliance on information from structurally similar pigments are warranted.

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References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
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